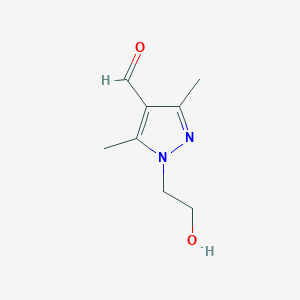

1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Descripción

1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based organic compound characterized by a hydroxyethyl substituent at the N1 position, methyl groups at the 3- and 5-positions, and a formyl group at the 4-position. It serves as a versatile intermediate in medicinal chemistry and materials science due to its reactive aldehyde moiety and hydrogen-bonding capability from the hydroxyl group.

The synthesis of this compound, as reported by Attaryan et al. (2008), involves acylation of 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole followed by Vilsmeier-Haack formylation. The reaction proceeds via treatment with acetic anhydride to yield an acylated intermediate, which undergoes formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) . Subsequent hydrolysis produces the final aldehyde derivative .

Propiedades

IUPAC Name |

1-(2-hydroxyethyl)-3,5-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6-8(5-12)7(2)10(9-6)3-4-11/h5,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKILWHHZYRBAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCO)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099772-09-4 | |

| Record name | 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for synthesizing aldehydes from pyrazole derivatives. In this process, a pyrazole is treated with the Vilsmeier reagent (typically derived from phosphorus oxychloride and dimethylformamide) to yield the corresponding carbaldehyde.

- Procedure :

- A mixture of a suitable pyrazole and the Vilsmeier reagent is stirred at elevated temperatures.

- The reaction typically requires a solvent such as dimethylformamide or dichloromethane.

- The product is then isolated through standard workup procedures involving aqueous extraction and purification techniques like recrystallization.

Hydroxyalkylation

This method involves the reaction of hydrazines with aldehydes or ketones, leading to the formation of hydroxyalkylated pyrazoles.

- Procedure :

- A hydrazine derivative (e.g., 2-hydroxyethylhydrazine) is reacted with an appropriate carbonyl compound.

- The reaction is typically carried out in an alcohol solvent under reflux conditions.

- Following the reaction, purification can be achieved through crystallization or chromatography.

Oxidation of Alcohols

Another approach involves the oxidation of corresponding alcohol derivatives to form aldehydes.

- Procedure :

- Alcohols can be oxidized using reagents like potassium permanganate or chromic acid.

- The reaction conditions vary depending on the specific alcohol being oxidized.

- The resulting aldehyde can be purified using standard techniques.

Saponification and Decarboxylation

This multi-step synthesis involves saponifying an ester followed by decarboxylation to yield the desired pyrazole derivative.

- Procedure :

- An alkyl (ethoxymethylene)cyanoacetate is reacted with 2-hydroxyethylhydrazine in an alcoholic medium to form an intermediate.

- This intermediate undergoes saponification using sodium hydroxide, followed by acidification to produce a carboxylic acid derivative.

- Decarboxylation is then performed by heating the solid product under controlled conditions to yield the final pyrazole compound.

The following table summarizes key research findings related to the preparation methods discussed:

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products:

Oxidation: Formation of 1-(2-carboxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Reduction: Formation of 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-methanol.

Substitution: Formation of various substituted pyrazole derivatives depending on the substituents introduced.

Aplicaciones Científicas De Investigación

Research Applications

-

Pharmaceutical Research

- The compound has been investigated for its potential as a building block in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity or target specificity.

-

Agricultural Chemistry

- Research indicates that derivatives of pyrazole compounds exhibit herbicidal and fungicidal properties. The application of 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde in agrochemicals could lead to the development of more effective crop protection agents.

-

Material Science

- This compound can be utilized in the synthesis of polymers and coatings due to its reactive aldehyde group. The ability to form cross-linked structures makes it suitable for enhancing material properties such as durability and resistance to environmental factors.

-

Biochemical Studies

- The compound has been used in biochemical assays as a reagent for detecting certain biomolecules. Its ability to form stable complexes with proteins or nucleic acids can be exploited in diagnostic applications.

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Pharmaceutical Development | Demonstrated that derivatives of the compound showed significant activity against specific cancer cell lines, suggesting potential as an anticancer agent. |

| Study B | Agricultural Application | Evaluated the effectiveness of the compound as a fungicide, showing promising results in inhibiting fungal growth in vitro. |

| Study C | Material Science | Investigated the use of the compound in polymer synthesis, resulting in materials with enhanced mechanical properties compared to traditional polymers. |

Mecanismo De Acción

The mechanism of action of 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and the aldehyde moiety play crucial roles in its reactivity and binding affinity to biological targets. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties of 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, it is compared to structurally related pyrazole-4-carbaldehyde derivatives (Table 1). Key differences arise from substituent variations at the N1 position and their impact on chemical reactivity, stability, and bioactivity.

Table 1: Structural and Functional Comparison of Pyrazole-4-carbaldehyde Derivatives

Stability and Degradation

- The hydroxyethyl group in this compound is prone to oxidative degradation, as observed in blends of 1-(2-hydroxyethyl)pyrrolidone (). Degradation products include pyrrolidine and ammonia, particularly under high oxygen concentrations .

- In contrast, the fluoroethyl and sulfone-containing derivatives demonstrate superior stability under similar conditions, making them preferable for long-term storage or harsh reaction environments .

Crystallographic and Structural Insights

Crystallographic data for related compounds (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) confirm planar pyrazole rings and dihedral angles influenced by substituents . The Cambridge Structural Database (CSD) provides additional structural parameters, aiding in the design of derivatives with tailored electronic properties .

Actividad Biológica

1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which contributes to its potential therapeutic applications, particularly in oncology and anti-inflammatory contexts.

Chemical Structure and Properties

- Chemical Formula : C₈H₁₂N₂O₂

- Molecular Weight : 168.19 g/mol

- CAS Number : 1099772-09-4

The compound features a hydroxyl group and a carbonyl group attached to a pyrazole ring, which is pivotal for its biological interactions.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that various pyrazole compounds can inhibit cancer cell proliferation through multiple mechanisms:

- Cell Line Studies : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 and A549. The IC₅₀ values for cytotoxicity against these cell lines are reported to be around 3.79 µM and 26 µM, respectively .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known to inhibit inflammatory mediators such as TNF-α and IL-6. For instance, some derivatives have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. Compounds similar to this compound have shown activity against various bacterial strains:

- Bacterial Strains Tested : E. coli, S. aureus, Pseudomonas aeruginosa

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Some pyrazole derivatives inhibit kinases involved in cancer progression, such as Aurora-A kinase and CDK2.

- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to cell death.

- Modulation of Inflammatory Pathways : It reduces the expression of pro-inflammatory cytokines.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazole derivatives in drug design:

- Combination Therapy : Research has indicated that combining pyrazole compounds with established chemotherapeutics like doxorubicin enhances anticancer efficacy .

- Animal Models : In vivo studies using mouse models have demonstrated the effectiveness of certain pyrazoles against tumor growth, suggesting their potential for clinical applications .

Q & A

Q. What are the most reliable synthetic routes for 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, and how can reaction efficiency be optimized?

The compound is typically synthesized via the Vilsmeier-Haack reaction , which involves formylation of a pyrazole precursor using dimethylformamide (DMF) and phosphoryl chloride (POCl₃). Key parameters include temperature control (0–5°C during reagent addition) and stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrazole to DMF) to minimize side reactions . Post-reaction neutralization with sodium acetate and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for isolating the aldehyde product.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Use a combination of NMR spectroscopy (¹H and ¹³C), FT-IR (to confirm aldehyde C=O stretch at ~1700 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion validation). Single-crystal X-ray diffraction is recommended for unambiguous confirmation of the molecular structure, as demonstrated for structurally related pyrazole-carbaldehydes .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent oxidation of the aldehyde group. Stability studies indicate degradation <5% over 6 months under these conditions .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?

Contradictions may arise from tautomerism or residual solvents. Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations and identify tautomeric forms. For example, the pyrazole ring’s NH group may exhibit dynamic exchange in solution, requiring variable-temperature NMR studies . Cross-validate with computational methods (DFT calculations for predicted chemical shifts) if ambiguity persists.

Q. What strategies are effective for modifying the hydroxyethyl or methyl substituents to enhance bioactivity?

- Hydroxyethyl group : Replace with other polar substituents (e.g., aminoethyl) via nucleophilic substitution, using Mitsunobu conditions (DIAD, PPh₃) to retain stereochemistry.

- Methyl groups : Introduce electron-withdrawing groups (e.g., trifluoromethyl) via radical alkylation to modulate electronic properties and binding affinity . Biological screening (e.g., IC₅₀ assays) should follow to assess activity changes .

Q. How can researchers troubleshoot low yields in the Vilsmeier-Haack synthesis of this compound?

Common issues include:

- Incomplete formylation : Optimize POCl₃ stoichiometry (1.5–2.0 equivalents) and reaction time (4–6 hours).

- By-product formation : Monitor reaction progression via TLC (Rf ~0.5 in ethyl acetate/hexane). Quench excess POCl₃ with ice-cold water to suppress hydrolysis .

Q. What methodologies are suitable for evaluating the compound’s antioxidant or antimicrobial potential?

- Antioxidant activity : Use the DPPH radical scavenging assay (measure absorbance at 517 nm; IC₅₀ calculation via linear regression) .

- Antimicrobial activity : Follow CLSI guidelines for MIC/MBC determination against ATCC strains (e.g., S. aureus ATCC 29213) using broth microdilution .

Q. How do structural analogs of this compound compare in terms of reactivity and bioactivity?

- Reactivity : Analogs with electron-donating groups (e.g., 3,5-dimethyl vs. 3-trifluoromethyl) show faster nucleophilic addition at the aldehyde position .

- Bioactivity : Pyrazole-carbaldehydes with aromatic substituents (e.g., phenyl) exhibit enhanced anti-inflammatory activity (IC₅₀ ~10 μM) compared to alkyl derivatives .

Data Interpretation & Advanced Applications

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may stem from assay conditions (e.g., DPPH concentration variations) or cell line specificity. Standardize protocols (e.g., fixed DPPH concentration at 0.004% w/v) and validate with positive controls (e.g., ascorbic acid) . Meta-analysis of structure-activity relationships (SAR) can identify substituent-specific trends.

Q. What novel applications are emerging for pyrazole-carbaldehydes in materials science?

These compounds serve as ligands for metal-organic frameworks (MOFs) due to their aldehyde functionality, which facilitates coordination with transition metals (e.g., Cu²⁺, Zn²⁺). Applications include gas storage (CO₂ adsorption ~5 mmol/g at 1 bar) and catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.